molecular formula C3H4FNO3 B1315286 3-Fluoro-3-nitrooxetane CAS No. 70187-44-9

3-Fluoro-3-nitrooxetane

Cat. No. B1315286
CAS RN: 70187-44-9
M. Wt: 121.07 g/mol
InChI Key: KCZHGYABOZIKBY-UHFFFAOYSA-N
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Description

3-Fluoro-3-nitrooxetane is a chemical compound with the molecular formula C3H4FNO3 . It is a subject of interest in various fields due to its unique properties .


Synthesis Analysis

3-Fluoro-3-nitrooxetane is prepared by a method which comprises reacting fluoro-2-nitro propanediol with trifluoro methane sulfonic anhydride . Other synthetic routes have also been explored, such as the sequential MacMillan organocatalytic asymmetric α-fluorination protocol for aldehydes and then reductive amination .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-3-nitrooxetane has been studied using various techniques. For instance, 19F-centred NMR analysis has been used to elucidate the structure of fluorinated compounds .


Chemical Reactions Analysis

The chemical reactions involving 3-Fluoro-3-nitrooxetane are complex and diverse. For instance, the nitro group and fluorine atom in 1,3-dinitrobenzene and 1-fluoro-3-nitrobenzene can be replaced by phenols in the presence of potassium carbonate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-3-nitrooxetane have been analyzed using various methods. For instance, its density, melting point, boiling point, and molecular weight have been studied .

Scientific Research Applications

3-Fluoro-3-nitrooxetane is a compound of interest in various scientific research areas. Below are the key findings from relevant studies:

  • Use in Antibacterial Agents :

    • A study by Matsumoto et al. (1984) described the synthesis of compounds with fluoro as the C-6 substituent, including 3-Fluoro-3-nitrooxetane derivatives, for potential use as antibacterial agents (Matsumoto et al., 1984).
  • Significance in Dye Intermediates and Pharmaceuticals :

    • Bil (2007) noted the importance of 4-Fluoro-3-nitroaniline, a closely related compound, as a novel dye intermediate in the USA, with potential extensions to pharmaceuticals (Bil, 2007).
  • High Energy Chemistry Applications :

    • Baum, Berkowitz, and Lerdal (1978) explored the chemistry of compounds like 2-Fluoro-2-nitropropanediol and 3-Fluoro-3-nitrooxetane, indicating their potential applications in high-energy chemistry (Baum, Berkowitz, & Lerdal, 1978).
  • Potential in Cancer Research and Imaging :

    • Hyodo et al. (2006) discussed the use of nitroxide radicals, which can include fluoro and nitro substituted compounds, as MRI contrast agents that reflect the redox status of tumors, indicating a potential application of 3-Fluoro-3-nitrooxetane in this field (Hyodo et al., 2006).
  • Exploration in Neuroscience Drug Development :

    • Vara and Johnston (2016) demonstrated the synthesis of β-fluoro amines from β-amino α-fluoro nitroalkanes, highlighting the importance of fluoro and nitro groups in developing neuroscience drugs, which could include derivatives of 3-Fluoro-3-nitrooxetane (Vara & Johnston, 2016).

Safety And Hazards

The safety data sheet for 3-Fluoro-3-nitrooxetane indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for the study of 3-Fluoro-3-nitrooxetane are vast. For instance, BOC Sciences, a world-leading provider of special chemicals, offers this compound for research purposes . Furthermore, new synthetic routes to this compound are being explored, which could lead to the development of new bioactive materials and healthcare products .

properties

IUPAC Name

3-fluoro-3-nitrooxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4FNO3/c4-3(5(6)7)1-8-2-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZHGYABOZIKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)([N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506788
Record name 3-Fluoro-3-nitrooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3-nitrooxetane

CAS RN

70187-44-9
Record name 3-Fluoro-3-nitrooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
PT Berkowitz, K Baum - The Journal of Organic Chemistry, 1980 - ACS Publications
… to give 3-fluoro-3nitrooxetane. The ditriflate underwent displacement reactions with sodium azide, 2-fluoro-2,2-dinitroethanol, and methanol. Reactions of 3-fluoro-3-nitrooxetane with …
Number of citations: 18 pubs.acs.org
K Baum, TC Archibald, FLUOROCHEM INC AZUSA CA - 1983 - apps.dtic.mil
Reaction parameters for the polymerization of 3-azidooxetane, catalyzed by boron trifluoride, were investigated. No significant improvements over the previously attained yields about …
Number of citations: 0 apps.dtic.mil
K Baum, PT Berkowitz… - 1978 - apps.dtic.mil
This invention relates to the preparation of 3-fluoro-3-nitrooxetane and the use of this compound as a precursor for nitro containing polyethers. Nitro containing polyethers have a …
Number of citations: 2 apps.dtic.mil
PT Berkowitz, K Baum - The Journal of Organic Chemistry, 1981 - ACS Publications
… in the presence of a variety of bases to give 3-fluoro-3-nitrooxetane.2 In connection … hydroxide at room temperature, no 3-fluoro-3-nitrooxetane was detected. A solid product was …
Number of citations: 3 pubs.acs.org
AD AOB, INCA CALIF, U NL - Contract - apps.dtic.mil
… The method used for 3-fluoro-3-nitrooxetane, the base-catalyzed ring closure of the monotriflate of 2-fluoro-2-nitro-1,3-propanedlol could not be applied to nonfluorinated analogs. …
Number of citations: 2 apps.dtic.mil
FL Tobin, PC Hariharan, JJ Kaufman… - International Journal of …, 1981 - Wiley Online Library
… In the experimental work carried out in the overall ONR project 3-fluoro-3-nitrooxetane was synthesized and it undergoes cationic polymerization with a Lewis-acid catalyst. 3,3-…
Number of citations: 9 onlinelibrary.wiley.com
K Baum, CD Beard, V Grakauskas… - 1978 - apps.dtic.mil
… The polymerization of 3-fluoro-3-nitrooxetane was accomplished in methylene chloride solution with the use of’ phosphorous pentafluoride as catalyst. The product is a crystalline …
Number of citations: 2 apps.dtic.mil
K Baum, PT Berkowitz, V Grakauskas… - The Journal Of …, 1983 - ACS Publications
… The polymerization of 3-fluoro-3-nitrooxetane was previously shown to be catalyzed by the strong Lewis acid catalyst, phosphorus pentafluoride, but not by boron trifluoride. 3,3-…
Number of citations: 51 pubs.acs.org
JJ Kaufman, PC Hariharan, S Roszak… - Makromolekulare …, 1986 - Wiley Online Library
… 3-fluoro-3-nitrooxetane and 3,3-dinitrooxetane. Another index was the charge at the "… , then the ELUMO of the species frm 3-fluoro-3nitrooxetane were the next lowest and the ELUMO of …
Number of citations: 10 onlinelibrary.wiley.com
AHA Youssef, SM Sharaf, SK El-Sadany… - The Journal of Organic …, 1981 - ACS Publications
… in the presence of a variety of bases to give 3-fluoro-3-nitrooxetane.2 In connection … hydroxide at room temperature, no 3-fluoro-3-nitrooxetane was detected. A solid product was …
Number of citations: 12 pubs.acs.org

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